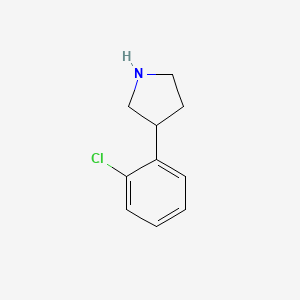

3-(2-Chlorophenyl)pyrrolidine

Description

BenchChem offers high-quality 3-(2-Chlorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQFNQQYVSNBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397346 | |

| Record name | 3-(2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-67-8 | |

| Record name | 3-(2-Chlorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Chlorophenyl)pyrrolidine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Chlorophenyl)pyrrolidine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis and analytical characterization of 3-(2-Chlorophenyl)pyrrolidine, a key heterocyclic building block in modern drug discovery. Its structural motif is of significant interest to researchers and drug development professionals, particularly in the fields of neuroscience and medicinal chemistry.[1][2] This document offers field-proven insights, explaining the causal relationships behind experimental choices and outlining self-validating protocols to ensure scientific integrity.

Strategic Importance in Medicinal Chemistry

3-(2-Chlorophenyl)pyrrolidine serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules.[1] The pyrrolidine ring is a prevalent scaffold in numerous bioactive compounds, and the specific substitution of a 2-chlorophenyl group at the 3-position imparts unique physicochemical properties that can influence a molecule's interaction with biological targets.[3][4] This compound is particularly valuable in the development of agents targeting neurological disorders, where it is used to explore receptor interactions and neurotransmitter systems.[1][2] Its utility also extends to the synthesis of novel analgesics and other complex therapeutic agents, making it an essential tool in the drug discovery pipeline.[2]

| Property | Value | Source |

| IUPAC Name | 3-(2-chlorophenyl)pyrrolidine hydrochloride | J&K Scientific[1] |

| CAS Number | 1095545-14-4 | Chem-Impex[2] |

| Molecular Formula | C₁₀H₁₂ClN · HCl | Chem-Impex[2] |

| Molecular Weight | 218.1 g/mol | Chem-Impex[2] |

| Appearance | White solid | Chem-Impex[2] |

| Primary Applications | Pharmaceutical intermediate, Neuroscience research | J&K Scientific[1] |

Retrosynthetic Analysis and Synthesis Pathway

While multiple synthetic routes to substituted pyrrolidines exist, a common and effective strategy involves the construction of a suitable acyclic precursor followed by cyclization and subsequent reduction. The following multi-step synthesis is a representative pathway adapted from established methodologies for structurally related compounds.[5] The core logic begins with a substituted benzoic acid, which undergoes esterification, cyclization, and reduction to yield the target pyrrolidine.

Caption: A plausible multi-step synthesis route for 3-(2-Chlorophenyl)pyrrolidine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Esterification of 2-Chlorobenzoic Acid This initial step converts the carboxylic acid to an ester, making it more amenable to subsequent C-C bond formation. Thionyl chloride is a highly effective reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.[5]

-

To a solution of 2-chlorobenzoic acid in absolute ethanol, slowly add thionyl chloride under a controlled temperature (ice bath).

-

Heat the mixture to reflux for approximately 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-chlorobenzoate.

Step 2: Acylation and Intramolecular Cyclization This crucial step forms the pyrrolidinone ring. A strong base like sodium hydride is used to deprotonate the α-carbon of an N-protected glycine ester, which then acts as a nucleophile, attacking the ester of the chlorobenzoate derivative. This is followed by an intramolecular cyclization to form the five-membered ring.

-

In a flask containing anhydrous tetrahydrofuran (THF), add sodium hydride.

-

Slowly add a solution of the N-protected glycine ester in THF.

-

Add the ethyl 2-chlorobenzoate from Step 1 to the reaction mixture.

-

Heat the mixture for several hours to drive the cyclization.

Step 3: Decarboxylation and Hydrolysis Acid-catalyzed hydrolysis removes the protecting group and the ester group, leading to decarboxylation and the formation of the stable lactam (pyrrolidin-2-one) intermediate.

-

Add a solution of hydrochloric acid in water to the reaction mixture from the previous step.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).

-

Extract the product into an organic solvent and purify.

Step 4: Reduction of the Lactam The final step involves the reduction of the amide carbonyl group within the lactam to a methylene group, yielding the target pyrrolidine. A reducing agent like sodium borohydride in the presence of acetic acid provides a moderate and effective means for this transformation.[5]

-

Dissolve the 3-(2-Chlorophenyl)pyrrolidin-2-one intermediate in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium tetrahydroborate, followed by the careful addition of acetic acid.

-

Stir the reaction at room temperature until the reduction is complete.

-

Perform a standard aqueous workup and purification, typically via column chromatography, to isolate the final product, 3-(2-chlorophenyl)pyrrolidine.

Comprehensive Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized 3-(2-Chlorophenyl)pyrrolidine. This involves a combination of spectroscopic and chromatographic techniques.

Caption: A standard analytical workflow for the characterization of the final product.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, as well as multiplets for the diastereotopic protons on the pyrrolidine ring. The N-H proton will typically appear as a broad singlet.

-

¹³C NMR : The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms. Signals for the aromatic carbons (with the carbon attached to the chlorine appearing at a characteristic downfield shift) and the aliphatic carbons of the pyrrolidine ring would be observed.[6][7]

-

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI-MS) : This technique should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For the hydrochloride salt, the expected m/z would be for the free base (C₁₀H₁₂ClN), approximately 182.07.[8]

-

Fragmentation Analysis : Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of the chlorophenyl side chain or cleavage of the pyrrolidine ring, which helps to confirm the connectivity of the molecule.[9]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching (secondary amine) around 3300-3500 cm⁻¹.

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

Aliphatic C-H stretching just below 3000 cm⁻¹.

-

C=C stretching in the aromatic ring around 1450-1600 cm⁻¹.

-

C-Cl stretching in the 700-800 cm⁻¹ region.

-

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method is the standard for determining the purity of the final compound.

-

Methodology : A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile.[10] Isocratic or gradient elution can be employed, with detection by UV-Vis spectrophotometry (e.g., at 225 nm).[10]

-

Validation : The method should be validated for linearity, accuracy, and precision according to ICH guidelines to ensure reliable quantification of purity.[10]

-

-

Thin Layer Chromatography (TLC) : TLC is a rapid and cost-effective method used primarily to monitor the progress of the synthesis and to get a preliminary indication of purity. As seen in related syntheses, it is invaluable for determining reaction completion.[6]

| Analysis Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Aromatic (multiplets, ~7.0-7.5 ppm), Pyrrolidine CH₂ & CH (multiplets, ~2.0-4.0 ppm), NH (broad singlet) |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals corresponding to 6 aromatic carbons and 4 aliphatic carbons of the pyrrolidine ring. |

| Mass Spec (MS) | Molecular Weight Verification | [M+H]⁺ ion at m/z ≈ 182.07 for the free base. |

| FT-IR | Functional Group Identification | Characteristic peaks for N-H, aromatic C-H, aliphatic C-H, and C-Cl bonds. |

| HPLC | Purity Quantification | A single major peak representing the product, with purity typically >95% for research-grade material.[2] |

Conclusion

The synthesis and characterization of 3-(2-Chlorophenyl)pyrrolidine require a systematic approach combining classical organic synthesis techniques with modern analytical methods. The pathway detailed in this guide provides a robust framework for its preparation, while the outlined characterization workflow ensures a self-validating system for confirming the compound's identity and purity. For researchers and drug development professionals, a thorough understanding of these processes is paramount for the successful application of this versatile building block in the creation of next-generation therapeutics.

References

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides . PubMed Central, PMC. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides . MDPI. [Link]

-

3-(2-chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride (C12H16ClN) . PubChemLite. [Link]

-

Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact . PubMed Central, PMC. [Link]

-

2-(3-chlorophenyl)pyrrolidine (C10H12ClN) . PubChemLite. [Link]

-

2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]- . NIST WebBook. [Link]

-

Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites . PubMed. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines . ResearchGate. [Link]

-

Pyrrolidine synthesis . Organic Chemistry Portal. [Link]

-

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

-

Synthesis of Pyrrolidines by a Three-Component Reaction . Sci-Hub. [Link]

-

CAS 1095545-14-4 3-(2-Chlorophenyl)pyrrolidine Hydrochloride . Alichem. [Link]

-

2-(2-Chlorophenyl)pyrrolidin-3-one - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide . Der Pharma Chemica. [Link]

-

ANALYSIS OF PYRROLIZIDINE ALKALOIDS . University of Pretoria. [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH . ResearchGate. [Link]

-

Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS . MDPI. [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition . The Royal Society of Chemistry. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. [Link]

-

3-Methylpyrrolidine | C5H11N | CID 118158 . PubChem, NIH. [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones . West Virginia University. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine synthesis [organic-chemistry.org]

- 5. 2-(3-Chloro-phenyl)-pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 8. PubChemLite - 2-(3-chlorophenyl)pyrrolidine (C10H12ClN) [pubchemlite.lcsb.uni.lu]

- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Chlorophenyl)pyrrolidine

Foreword: A Building Block of Neurological Potential

In the landscape of modern drug discovery, particularly within the complex domain of neuroscience, the identification and characterization of novel molecular scaffolds are paramount. 3-(2-Chlorophenyl)pyrrolidine has emerged as a significant heterocyclic building block, serving as a crucial intermediate in the synthesis of compounds targeting the central nervous system.[1] Its strategic importance lies in the combination of a pyrrolidine ring, a common motif in biologically active compounds, and a substituted phenyl group that allows for fine-tuning of pharmacological activity.[2] This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(2-Chlorophenyl)pyrrolidine, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of data, instead focusing on the causality behind experimental choices and the practical application of this knowledge in a research and development setting.

Molecular Identity and Structural Elucidation

Accurate identification is the foundation of all subsequent experimental work. 3-(2-Chlorophenyl)pyrrolidine is most commonly handled in the laboratory as its hydrochloride salt to improve stability and handling characteristics.

Table 1: Core Molecular Identifiers

| Property | 3-(2-Chlorophenyl)pyrrolidine (Free Base) | 3-(2-Chlorophenyl)pyrrolidine HCl (Salt) |

| 2D Structure |  |  |

| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₂ClN·HCl |

| Molecular Weight | 181.66 g/mol | 218.12 g/mol [] |

| CAS Number | Not consistently indexed | 1095545-14-4[1] |

| Appearance | Predicted to be an oil or low-melting solid | White solid[4] |

| IUPAC Name | 3-(2-chlorophenyl)pyrrolidine | 3-(2-chlorophenyl)pyrrolidine;hydrochloride[1] |

Note: The free base is less commonly isolated and sold; therefore, a dedicated CAS number is not consistently found in major databases. The hydrochloride salt is the commercially prevalent form.

Physicochemical Properties: A Quantitative Analysis

The physicochemical profile of a compound dictates its behavior from the benchtop to biological systems. While extensive experimental data for this specific molecule is not widely published, we can predict key parameters based on its structure and data from analogous compounds. Furthermore, we will outline the authoritative experimental protocols for their definitive determination.

Table 2: Summary of Key Physicochemical Properties

| Parameter | Predicted/Known Value | Significance in Drug Development |

| Melting Point (°C) | Data not available | Purity assessment, solid-state stability |

| Boiling Point (°C) | Data not available | Purification (distillation), thermal stability |

| Aqueous Solubility | Low (Free Base), Higher (HCl Salt) | Affects formulation, dissolution, and bioavailability |

| pKa (Conjugate Acid) | ~9.5 - 10.5 (Predicted) | Governs ionization state, solubility, and receptor interaction |

| LogP (Octanol/Water) | ~2.4 (Predicted for free base) | Measures lipophilicity, predicts membrane permeability |

| LogD at pH 7.4 | ~1.0 - 2.0 (Predicted) | Effective lipophilicity at physiological pH |

Solid-State Properties: Melting Point

The melting point is a critical indicator of purity. For a crystalline solid like 3-(2-chlorophenyl)pyrrolidine hydrochloride, a sharp melting range (typically <2°C) is expected for a pure sample. Impurities will typically depress and broaden this range.

This is the standard pharmacopeial method for melting point determination.[5] The underlying principle is the precise observation of the temperature at which the solid phase transitions to liquid under a controlled heating rate.

-

Sample Preparation: A small amount of the dry, powdered 3-(2-chlorophenyl)pyrrolidine HCl is packed into a glass capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Rapid Scouting Run: If the melting point is unknown, a rapid heating run (10-20°C/min) is performed to find an approximate range.[6]

-

Accurate Determination: A fresh sample is heated to ~20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[7]

Solution Properties: Solubility and pKa

The behavior of 3-(2-chlorophenyl)pyrrolidine in solution is dominated by the basicity of the secondary amine in the pyrrolidine ring. This dictates its solubility and ionization state, which are critical for formulation and biological activity.

The free base, with its non-polar chlorophenyl group and secondary amine, is expected to have low aqueous solubility. Conversion to the hydrochloride salt provides a charged species (a protonated amine) that is significantly more water-soluble, a common strategy in drug development to improve dissolution.

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8] It measures the concentration of a saturated solution after a prolonged equilibration period.

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

The pKa value defines the pH at which the pyrrolidine nitrogen is 50% protonated. As a typical secondary amine, the conjugate acid of 3-(2-chlorophenyl)pyrrolidine is expected to have a pKa in the range of 9.5-10.5. This means at physiological pH (~7.4), the compound will exist almost entirely in its protonated, charged form, which has profound implications for its interaction with biological targets and membranes.

Potentiometric titration is a highly accurate method for pKa determination.[9] It involves monitoring pH changes as a titrant is added to the sample solution.[10]

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Dissolve an accurately weighed amount of 3-(2-chlorophenyl)pyrrolidine HCl in carbonate-free water to a known concentration (e.g., 1-10 mM).[11] Maintain constant ionic strength with a background electrolyte like KCl.[10]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Titrate with a standardized solution of NaOH while recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9]

Lipophilicity: LogP and LogD

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of absorption, distribution, metabolism, and excretion (ADME) properties.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule. For 3-(2-chlorophenyl)pyrrolidine, this would be the free base. A predicted LogP of ~2.4 suggests moderate lipophilicity.[12]

-

LogD (Distribution Coefficient): This is the more physiologically relevant term as it accounts for the partitioning of all species (neutral and ionized) at a given pH.[13] Since the compound is mostly ionized at pH 7.4, its LogD will be significantly lower than its LogP.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and identity of the molecule.

-

¹H NMR (Proton NMR): The spectrum would be complex. Key expected signals include:

-

Aromatic Protons: Four protons on the chlorophenyl ring, likely appearing as complex multiplets between 7.0-7.5 ppm.

-

Pyrrolidine Protons: The seven protons on the pyrrolidine ring would appear as a series of complex multiplets in the upfield region, typically between 1.5-4.0 ppm. The proton on the carbon bearing the phenyl group (C3) would be a key diagnostic signal.

-

Amine Proton (N-H): A broad signal that may exchange with D₂O. Its chemical shift is concentration and solvent dependent.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six signals are expected in the aromatic region (~120-140 ppm). The carbon directly attached to the chlorine atom will have a distinct chemical shift.

-

Pyrrolidine Carbons: Four signals corresponding to the pyrrolidine ring carbons would appear in the aliphatic region (~25-65 ppm).

-

-

Mass Spectrometry (MS): For the free base (C₁₀H₁₂ClN), the molecular ion peak (M+) would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks: one at m/z ≈ 181 and another, about one-third the intensity, at m/z ≈ 183.

Synthesis and Reactivity

Understanding the synthesis provides context for potential impurities and highlights the molecule's reactive sites. The synthesis of 3-arylpyrrolidines can be achieved through various modern catalytic methods, such as the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[14][15]

Caption: Generalized Synthetic Workflow for 3-Arylpyrrolidines.

The key reactive site is the secondary amine, which readily undergoes N-alkylation and N-acylation, making it a versatile handle for further chemical modification in drug development programs.

Safety and Handling

The Safety Data Sheet (SDS) for 3-(2-chlorophenyl)pyrrolidine hydrochloride indicates a lack of specific toxicity data.[16] However, based on related structures like 2-(4-Chlorophenyl)pyrrolidine, the compound should be handled with care.[17]

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[17]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The hydrochloride salt should be stored at 0-8 °C.[4]

Conclusion

3-(2-Chlorophenyl)pyrrolidine is a molecule of significant interest for medicinal chemistry and neuroscience. While direct experimental data on its physicochemical properties is limited, this guide provides the necessary framework for its characterization. By employing standard, authoritative protocols for determining melting point, solubility, and pKa, researchers can generate the robust data needed to advance their discovery programs. Its predicted properties—moderate lipophilicity of the free base and high aqueous solubility of the hydrochloride salt—make it a versatile scaffold, well-suited for the development of orally bioavailable central nervous system therapeutics.

References

-

Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Accessed January 12, 2026. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Accessed January 12, 2026. [Link]

-

Procter, D. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Accessed January 12, 2026. [Link]

-

Procter, D. J., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Sahoo, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. Accessed January 12, 2026. [Link]

-

University of Calgary. Melting point determination. Accessed January 12, 2026. [Link]

-

ABL Technology. CAS 1095545-14-4 3-(2-Chlorophenyl)pyrrolidine Hydrochloride. Accessed January 12, 2026. [Link]

-

Cholewinski, A., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 24(10), 1952. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance. Accessed January 12, 2026. [Link]

-

SRS. Melting Point Determination. Accessed January 12, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 592391, 2-(4-Chlorophenyl)pyrrolidine. Accessed January 12, 2026. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Accessed January 12, 2026. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. thinksrs.com [thinksrs.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. davjalandhar.com [davjalandhar.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. chemscene.com [chemscene.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. echemi.com [echemi.com]

- 17. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Nervous System Activity of the 3-(2-Chlorophenyl)pyrrolidine Scaffold

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(2-chlorophenyl)pyrrolidine core is a significant structural motif in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics targeting the central nervous system (CNS). While the parent compound, 3-(2-chlorophenyl)pyrrolidine, is primarily recognized as a key synthetic intermediate, its derivatives have demonstrated a range of potent pharmacological activities.[1][2] This guide elucidates the mechanistic landscape of this scaffold by focusing on its most well-characterized derivatives. We will explore the established anticonvulsant and antinociceptive properties of 3-(2-chlorophenyl)pyrrolidine-2,5-dione analogs, which are understood to modulate voltage-gated ion channels. Furthermore, we will delve into the broader context of pyrrolidine-containing compounds and their interactions with monoamine transporters, providing a comprehensive view of the therapeutic potential of this chemical class. This document will also furnish detailed experimental protocols for key assays, offering a practical framework for the investigation of novel compounds based on this privileged scaffold.

The 3-(2-Chlorophenyl)pyrrolidine Scaffold: A Foundation for CNS Drug Discovery

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental component of numerous natural products and pharmacologically active agents.[3] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive scaffold for interacting with a variety of biological targets. The incorporation of a 2-chlorophenyl group at the 3-position of the pyrrolidine ring introduces specific steric and electronic properties that can significantly influence binding affinity and selectivity for CNS targets.[4] This strategic substitution has led to the exploration of numerous derivatives with diverse therapeutic applications.[3]

While direct pharmacological data on the parent 3-(2-chlorophenyl)pyrrolidine is not extensively available in peer-reviewed literature, its widespread use as a synthetic precursor underscores its importance in the generation of bioactive molecules.[1][2] The primary focus of research has been on the functionalization of the pyrrolidine nitrogen and the modification of the pyrrolidine ring itself to yield compounds with tailored CNS activities.

Mechanism of Action of Key 3-(2-Chlorophenyl)pyrrolidine Derivatives

Anticonvulsant and Antinociceptive Activity of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives

A significant body of research has centered on acetamide derivatives of 3-(2-chlorophenyl)pyrrolidine-2,5-dione.[5][6] These compounds have been systematically evaluated in preclinical models of epilepsy and pain, revealing potent anticonvulsant and antinociceptive effects.[6]

The most active compound identified in these studies is (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (referred to as compound 6 in the primary literature).[5][6] In animal models of epilepsy, this compound demonstrated a more favorable therapeutic profile than the established antiepileptic drug, valproic acid.[6]

Molecular Mechanism:

The likely mechanism of action for this class of derivatives is the modulation of neuronal excitability through interaction with voltage-gated ion channels.[5][6] Specifically, radioligand binding assays have suggested that the most active compounds exhibit affinity for:

-

Voltage-sensitive sodium channels (VSSCs) at site 2.

-

L-type calcium channels .[6]

By binding to these channels, the compounds likely stabilize the inactive state of the channel, thereby reducing the frequency of action potential firing and dampening excessive neuronal activity that underlies seizures and contributes to pain signaling. A proposed schematic of this mechanism is presented below.

Caption: Proposed mechanism of action for anticonvulsant 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives.

Potential as Monoamine Transporter Ligands

The broader family of pyrrolidine-containing compounds has been extensively investigated as ligands for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[7][8] Synthetic cathinones with a pyrrolidine ring, for instance, are known to interfere with the reuptake of dopamine, serotonin, and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters.[7][8]

Additionally, analogues of chlorophenylpiperazine have been identified as high-affinity ligands for the dopamine transporter.[9] Given the structural similarities, it is plausible that novel derivatives of 3-(2-chlorophenyl)pyrrolidine could be designed to selectively or non-selectively inhibit one or more of these monoamine transporters. Such compounds would have therapeutic potential in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric disorders.

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of a novel compound based on the 3-(2-chlorophenyl)pyrrolidine scaffold, a series of in vitro and in vivo experiments are essential.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor or transporter.

Objective: To quantify the affinity (Ki) of a test compound for a panel of CNS targets (e.g., DAT, SERT, NET, VSSCs, L-type calcium channels).

Methodology:

-

Preparation of Membranes:

-

Homogenize brain tissue (e.g., rat striatum for DAT) or cells expressing the target receptor in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound.

-

For non-specific binding determination, include a high concentration of a known saturating ligand (e.g., cocaine for DAT) in a separate set of wells.

-

Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for an in vitro radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a dynamic assessment of a compound's effect on neurotransmission.

Objective: To determine the effect of a test compound on the extracellular concentrations of dopamine, serotonin, and norepinephrine in a specific brain region (e.g., nucleus accumbens).

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting the brain region of interest.

-

Secure the cannula to the skull with dental cement and allow the animal to recover.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Separate the neurotransmitters on a reverse-phase HPLC column.

-

Detect and quantify the neurotransmitters based on their electrochemical properties.

-

-

Data Analysis:

-

Calculate the concentration of each neurotransmitter in each dialysate sample.

-

Express the post-administration concentrations as a percentage of the average baseline concentration.

-

Plot the percent baseline neurotransmitter concentration against time to visualize the time-course of the compound's effect.

-

Summary of Derivative Activities

The following table summarizes the reported activities of a key derivative of the 3-(2-chlorophenyl)pyrrolidine scaffold.

| Compound ID (from literature) | Derivative Class | In Vivo Activity | Putative Mechanism of Action | Reference |

| 6 | 3-(2-Chlorophenyl)pyrrolidine-2,5-dione-acetamide | Anticonvulsant, Antinociceptive | Inhibition of voltage-sensitive sodium channels and L-type calcium channels | [5][6] |

Conclusion

The 3-(2-chlorophenyl)pyrrolidine scaffold is a cornerstone in the development of novel CNS-active agents. While the parent compound's primary role is that of a synthetic intermediate, its derivatives have shown significant promise as anticonvulsants and analgesics through the modulation of voltage-gated ion channels. The broader pharmacological context of pyrrolidine-containing molecules suggests that this scaffold also holds considerable potential for the development of monoamine transporter inhibitors. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals seeking to explore the therapeutic utility of novel compounds derived from this versatile and valuable chemical entity. Further investigation into the direct pharmacological properties of the parent scaffold and the continued exploration of its derivatives are warranted to fully unlock its therapeutic potential.

References

-

Góra, M., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(22), 5433. [Link]

-

Góra, M., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC, [Link]

-

J&K Scientific. 3-(2-Chlorophenyl)pyrrolidine hydrochloride. [Link]

-

Paillet-Loilier, M., et al. (2021). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 22(11), 6013. [Link]

-

Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Wojcieszak, J., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Forensic Toxicology, 38(2), 378-393. [Link]

-

Seltzman, H. H., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6814-6818. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy trans-Methyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylate (EVT-13290460) [evitachem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 3-(2-Chlorophenyl)pyrrolidine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Chlorophenyl)pyrrolidine

Introduction

3-(2-Chlorophenyl)pyrrolidine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its substituted pyrrolidine scaffold is a key pharmacophore in a variety of biologically active compounds, including agents targeting neurological disorders.[1][2] The precise substitution pattern on both the pyrrolidine ring and the phenyl group dictates the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.

Unambiguous structural confirmation and purity assessment are paramount in the synthesis and application of such intermediates. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of 3-(2-Chlorophenyl)pyrrolidine. This document moves beyond a simple presentation of data, offering a predictive analysis grounded in fundamental principles and data from analogous structures. It explains the causality behind expected spectral features and outlines self-validating experimental protocols, empowering researchers to confidently acquire and interpret their own data.

Molecular Structure and Spectroscopic Implications

The structure of 3-(2-Chlorophenyl)pyrrolidine contains several key features that give rise to a unique spectroscopic fingerprint:

-

A Saturated Heterocyclic Ring: The pyrrolidine ring provides a scaffold of aliphatic protons and carbons.

-

An Aromatic Moiety: The 2-chlorophenyl group introduces aromatic protons and carbons with characteristic chemical shifts.

-

A Secondary Amine: The N-H group is a key functional group with distinct signatures in both NMR and IR spectroscopy.

-

A Chiral Center: The carbon at the 3-position (C3) is a stereocenter, leading to diastereotopic protons on the adjacent methylene groups (C2 and C4), which will appear chemically non-equivalent in NMR spectra.

Caption: Molecular Structure of 3-(2-Chlorophenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a complete structural assignment can be made.[3][4][5]

Expertise & Experience: Predicting the NMR Signature

The presence of a chiral center at C3 renders the geminal protons on C2 (H2a, H2b) and C4 (H4a, H4b) diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and couplings. The electronegative chlorine atom and the aromatic ring will deshield adjacent protons, shifting their signals downfield.[6][7]

Predicted ¹H NMR Spectrum

The following table outlines the predicted ¹H NMR spectral data for 3-(2-Chlorophenyl)pyrrolidine, assuming a deuterated chloroform (CDCl₃) solvent.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Aromatic (4H) | 7.10 - 7.40 | Multiplet (m) | 4H | Protons on the substituted benzene ring. The ortho-chloro substitution creates a complex splitting pattern.[4] |

| H3 (1H) | 3.50 - 3.80 | Multiplet (m) | 1H | Methine proton attached to both the aromatic ring and the pyrrolidine ring; deshielded by both. |

| H2a, H2b (2H) | 3.10 - 3.40 | Multiplet (m) | 2H | Diastereotopic methylene protons adjacent to the nitrogen atom. |

| H5a, H5b (2H) | 2.90 - 3.20 | Multiplet (m) | 2H | Methylene protons adjacent to the nitrogen atom. |

| H4a, H4b (2H) | 2.00 - 2.40 | Multiplet (m) | 2H | Diastereotopic methylene protons. |

| N-H (1H) | 1.50 - 2.50 | Broad Singlet (br s) | 1H | Secondary amine proton; signal is often broad and its position can vary with concentration and solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of unique carbon environments.[6]

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| Aromatic (C-Cl) | 133 - 136 | Aromatic carbon directly attached to chlorine. |

| Aromatic (C-H) | 126 - 130 | Aromatic carbons with attached protons. |

| Aromatic (C-C) | 142 - 145 | Quaternary aromatic carbon attached to the pyrrolidine ring. |

| C2 | 52 - 56 | Carbon adjacent to the nitrogen atom. |

| C5 | 46 - 50 | Carbon adjacent to the nitrogen atom. |

| C3 | 42 - 46 | Methine carbon attached to the aromatic ring. |

| C4 | 34 - 38 | Aliphatic methylene carbon. |

Trustworthiness: A Self-Validating Workflow

To ensure accurate assignment, a combination of 1D and 2D NMR experiments is essential. This multi-faceted approach provides a self-validating system where correlations confirm initial assignments.

Caption: Self-validating workflow for NMR structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Chlorophenyl)pyrrolidine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Obtain the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16 scans), and a relaxation delay of 1-2 seconds.[8]

-

¹³C NMR: Acquire a proton-decoupled spectrum. A wider spectral width (~220 ppm) and a greater number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.[8]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to obtain the final spectrum.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[9][10]

Expertise & Experience: Key Vibrational Modes

For 3-(2-Chlorophenyl)pyrrolidine, the most diagnostic peaks will be the N-H stretch of the secondary amine, the C-H stretches from both the aliphatic and aromatic regions, the aromatic C=C stretching vibrations, and the C-Cl stretch. The region from 1500 to 400 cm⁻¹, known as the "fingerprint region," will show a complex pattern of peaks unique to the molecule's overall structure.[10]

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch | 3300 - 3500 | Medium, sharp | Characteristic of secondary amines.[11][12] |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak | Appears just above 3000 cm⁻¹. |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | C-H stretching from the pyrrolidine ring.[13] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | Multiple bands are expected due to the benzene ring.[9] |

| C-N Stretch | 1020 - 1250 | Medium | Characteristic of aliphatic amines.[9] |

| C-Cl Stretch | 600 - 800 | Strong | Characteristic of chloro-aromatic compounds.[11] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Setup: Utilize an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of 3-(2-Chlorophenyl)pyrrolidine directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[8]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. It is a highly sensitive technique critical for confirming molecular identity.

Expertise & Experience: Fragmentation Pathways

As a compound containing an odd number of nitrogen atoms, 3-(2-Chlorophenyl)pyrrolidine is expected to have an odd nominal molecular weight, a principle known as the Nitrogen Rule.[14] The most common fragmentation pathway for cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[15][16] This results in the formation of a stable, resonance-stabilized cation.

Expected Mass Spectrum Data

-

Molecular Formula: C₁₀H₁₂ClN

-

Monoisotopic Mass: 181.07 Da

-

Expected Molecular Ion (M⁺): A peak at m/z 181 (and an M+2 peak at m/z 183 in an ~3:1 ratio due to the ³⁷Cl isotope). The molecular ion peak for cyclic amines is typically observable.[17]

Trustworthiness: Predicted Fragmentation

The fragmentation pattern provides a logical puzzle that validates the proposed structure. Key expected fragments are outlined below.

Caption: Predicted major fragmentation pathways for 3-(2-Chlorophenyl)pyrrolidine.

-

Alpha-Cleavage: The most probable fragmentation involves the cleavage of the C3-C4 bond, followed by the loss of the chlorophenyl-substituted fragment, leading to a base peak at m/z 84 .

-

Loss of Chlorine: Loss of a chlorine radical (Cl•) from the molecular ion would yield a fragment at m/z 146 .

-

Loss of Pyrrolidine: Cleavage of the bond between the aromatic ring and the pyrrolidine ring can lead to a chlorophenyl cation at m/z 111 .

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 100 °C to 280 °C).

-

MS Acquisition: Set the MS to scan a mass range of m/z 40-400. The EI source energy is typically set to 70 eV.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.[8]

Conclusion

The structural elucidation of 3-(2-Chlorophenyl)pyrrolidine is definitively achievable through a synergistic application of NMR, IR, and Mass Spectrometry. While this guide presents a predictive analysis based on established chemical principles, it provides a robust framework for any researcher or drug development professional. The predicted data serves as a benchmark for experimental results, and the detailed protocols offer a clear path for data acquisition. This multi-technique, self-validating approach ensures the highest level of scientific integrity and confidence in the structural assignment of this valuable synthetic intermediate.

References

- BenchChem. A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.

- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018).

- UMass OWL. IR Group Frequencies.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

- Specac Ltd. Interpreting Infrared Spectra.

- UCLA. IR Chart.

- Chemistry LibreTexts. NMR - Interpretation. (2023).

- ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021).

- Michigan State University. Infrared Spectroscopy.

- Whitman College. GCMS Section 6.15 - Fragmentation of Amines.

- University of Arizona. Mass Spectrometry: Fragmentation.

- Middle Tennessee State University. CHAPTER 2 Fragmentation and Interpretation of Spectra.

- JoVE. Video: Mass Spectrometry: Amine Fragmentation. (2024).

- J&K Scientific. 3-(2-Chlorophenyl)pyrrolidine hydrochloride.

- Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azooptics.com [azooptics.com]

- 7. acdlabs.com [acdlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. IR Group Frequencies [owl.umass.edu]

- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 15. GCMS Section 6.15 [people.whitman.edu]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. whitman.edu [whitman.edu]

An In-Depth Technical Guide to the Biological Activity of 3-(2-Chlorophenyl)pyrrolidine Hydrochloride: A Focused Investigation on Dopamine Transporter Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of 3-(2-Chlorophenyl)pyrrolidine hydrochloride, with a specific focus on its potential as a dopamine reuptake inhibitor. The pyrrolidine scaffold is a well-established pharmacophore in the development of central nervous system (CNS) active agents, and derivatives have shown promise in modulating dopaminergic neurotransmission.[1][2] While specific quantitative data for the binding affinity of 3-(2-Chlorophenyl)pyrrolidine hydrochloride at the dopamine transporter (DAT) is not extensively published in publicly accessible literature, this guide serves as a detailed roadmap for researchers to elucidate its pharmacological profile. We will delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols for in vitro and in vivo characterization, and discuss the interpretation of potential outcomes. This document is intended to empower researchers to systematically evaluate the biological activity of this and similar compounds, thereby contributing to the discovery of novel therapeutic agents for neurological and psychiatric disorders.

Introduction: The Significance of the 3-Phenylpyrrolidine Scaffold in Neuroscience

The pyrrolidine ring is a versatile heterocyclic structure present in numerous biologically active molecules and natural products.[3] Its derivatives have garnered significant attention in medicinal chemistry due to their ability to interact with a wide range of biological targets, including G-protein coupled receptors and neurotransmitter transporters. In the context of neuroscience, the 3-phenylpyrrolidine moiety is a key structural motif in a number of compounds that exhibit high affinity for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4]

The dopamine transporter is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, a mechanism that underlies the therapeutic effects of drugs used to treat conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression.[1] Furthermore, the DAT is a primary target for psychostimulants like cocaine, making the development of novel DAT inhibitors with unique pharmacological profiles a key area of research for addiction therapies.[1]

Given the established precedent for the biological activity of 3-phenylpyrrolidine derivatives, 3-(2-Chlorophenyl)pyrrolidine hydrochloride represents a compound of significant interest for its potential to modulate dopaminergic neurotransmission. The presence of a chlorine atom on the phenyl ring can influence the compound's electronic and steric properties, potentially leading to novel interactions with the dopamine transporter. This guide will provide the necessary technical foundation for a thorough investigation of its biological activity.

Characterizing Dopamine Transporter Interaction: A Step-by-Step Investigative Workflow

The following sections outline a logical and comprehensive workflow for characterizing the interaction of 3-(2-Chlorophenyl)pyrrolidine hydrochloride with the dopamine transporter. This workflow is designed to first establish binding affinity and then to functionally assess the compound's effect on dopamine uptake.

Figure 2: Workflow for the [³H]Dopamine Uptake Inhibition Assay.

In Vivo Validation: Assessing Physiological and Behavioral Effects

Positive in vitro results warrant further investigation in vivo to assess the compound's effects in a more complex biological system.

In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To determine the effect of systemic administration of 3-(2-Chlorophenyl)pyrrolidine hydrochloride on extracellular dopamine concentrations in a relevant brain region, such as the striatum or nucleus accumbens.

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation:

-

Surgically implant a microdialysis guide cannula into the target brain region of a rodent model (e.g., rat or mouse).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples to establish stable dopamine levels.

-

Administer 3-(2-Chlorophenyl)pyrrolidine hydrochloride (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

-

-

Sample Analysis and Data Interpretation:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Express the post-administration dopamine levels as a percentage of the baseline levels.

-

A significant and sustained increase in extracellular dopamine following compound administration would be indicative of in vivo dopamine reuptake inhibition.

-

Changes in dopamine neurotransmission are associated with specific behavioral outcomes. Locomotor activity is a commonly used behavioral measure to assess the effects of dopamine reuptake inhibitors.

Objective: To evaluate the effect of 3-(2-Chlorophenyl)pyrrolidine hydrochloride on spontaneous locomotor activity in rodents.

Experimental Protocol: Locomotor Activity Assessment

-

Habituation:

-

Place individual animals in open-field activity chambers and allow them to habituate for a set period.

-

-

Drug Administration and Monitoring:

-

Administer 3-(2-Chlorophenyl)pyrrolidine hydrochloride or vehicle control.

-

Immediately return the animals to the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined duration using automated tracking software.

-

-

Data Analysis:

-

Compare the locomotor activity of the drug-treated group to the vehicle-treated group.

-

An increase in locomotor activity is a characteristic effect of dopamine reuptake inhibitors.

-

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of 3-phenylpyrrolidine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrrolidine rings. For instance, the position of the halogen on the phenyl ring can significantly impact affinity and selectivity for monoamine transporters. A study on pyrovalerone analogs, which share the pyrrolidine moiety, demonstrated that a 3,4-dichlorophenyl substitution resulted in potent inhibition of both DAT and NET. [5]Another study on 3,3-disubstituted pyrrolidines identified potent triple reuptake inhibitors. [4] The investigation of 3-(2-Chlorophenyl)pyrrolidine hydrochloride will contribute to a deeper understanding of the SAR of this compound class. Based on the experimental findings, future research could explore:

-

Enantiomeric Separation and Evaluation: The biological activity of chiral compounds often resides in a single enantiomer. Synthesis and testing of the individual (R)- and (S)-enantiomers of 3-(2-Chlorophenyl)pyrrolidine could reveal significant differences in potency and selectivity.

-

Derivatization: The pyrrolidine nitrogen offers a site for chemical modification to explore the impact on pharmacological properties.

-

Evaluation in Disease Models: If the compound demonstrates a favorable in vivo profile, further evaluation in animal models of relevant neurological or psychiatric disorders (e.g., Parkinson's disease, depression) would be warranted.

Conclusion

While the definitive biological activity of 3-(2-Chlorophenyl)pyrrolidine hydrochloride as a dopamine reuptake inhibitor requires empirical determination, its structural similarity to known monoamine transporter ligands makes it a compelling candidate for investigation. This technical guide provides a rigorous and scientifically sound framework for researchers to systematically characterize its pharmacological profile. By following the detailed protocols for in vitro binding and uptake assays, and subsequent in vivo validation, the scientific community can elucidate the potential of this and related compounds to modulate dopaminergic neurotransmission and contribute to the development of novel CNS therapeutics.

References

- US Patent US5925666A, "Pharmaceutical compositions and methods for treating compulsive disorders using pyrrolidine derivatives," Google P

- European Patent EP2867204A1, "Novel pyrrolidine derivatives," Google P

- World Intellectual Property Organization Patent WO2017163078A1, "1-cyano-pyrrolidine derivatives as dbu inhibitors," Google P

- PubMed, "Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors," PubMed.

- World Intellectual Property Organization Patent WO2021155467A1, "3-pyrrolidine-indole derivatives as serotonergic psychedelic agents for the treatment of cns disorders," Google P

- ResearchGate, "Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones," ResearchG

- PubMed, "Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors," PubMed.

- PubMed, "Structure-activity relationships for substrate recognition by the human dopamine transporter," PubMed.

- ResearchGate, "The potencies of the drugs (log IC50 values) to inhibit DA uptake...

- MDPI, "The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors," MDPI.

- Frontiers in Cellular Neuroscience, "Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones," Frontiers in Cellular Neuroscience.

- National Institutes of Health, "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release," NIH.

- ResearchGate, "Effects of test drugs on inhibition of [3H]transmitter uptake by DAT,...

- PubMed Central, "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors," PubMed Central.

- MedUni Wien ePub, "PPP and its derivatives are selective partial releasers at the human norepinephrine transporter," MedUni Wien ePub.

- PubMed Central, "Discovery and Development of Monoamine Transporter Ligands," PubMed Central.

- PubMed, "Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket," PubMed.

- PubMed, "Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites," PubMed.

- ACS Chemical Neuroscience, "Focus on Human Monoamine Transporter Selectivity.

- PubMed, "Synthesis and Monoamine Transporter Affinity of 3beta-(4-(2-pyrrolyl)phenyl)-8-azabicycl," PubMed.

- ResearchGate, "In vitro dopamine and serotonin uptake transporter inhibition (IC50)...

- PubMed Central, "Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method," PubMed Central.

- PubMed, "Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes," PubMed.

- PubMed, "Effects of chronic cocaine administration on [3H]dopamine uptake in the nucleus accumbens, striatum and frontal cortex of r

Sources

- 1. US5925666A - Pharmaceutical compositions and methods for treating compulsive disorders using pyrrolidine derivatives - Google Patents [patents.google.com]

- 2. EP2867204A1 - Novel pyrrolidine derivatives - Google Patents [patents.google.com]

- 3. WO2021155467A1 - 3-pyrrolidine-indole derivatives as serotonergic psychedelic agents for the treatment of cns disorders - Google Patents [patents.google.com]

- 4. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of the 3-(2-Chlorophenyl)pyrrolidine Scaffold: A Technical Guide for Drug Discovery

This guide provides an in-depth technical exploration of the 3-(2-chlorophenyl)pyrrolidine core structure, a promising scaffold in medicinal chemistry. We will delve into its established therapeutic applications and explore its potential for future drug development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established data and forward-looking analysis to stimulate further investigation.

Introduction: The Versatility of the Pyrrolidine Ring

The pyrrolidine ring is a ubiquitous motif in a vast array of biologically active molecules, both natural and synthetic.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged scaffold in drug design. The introduction of a 2-chlorophenyl group at the 3-position of the pyrrolidine ring creates a specific chemical entity that serves as a crucial building block for compounds with significant neurological activity.[2][3] While 3-(2-chlorophenyl)pyrrolidine itself is primarily a synthetic intermediate, its derivatives have demonstrated potent effects as anticonvulsants and analgesics, with the potential for broader applications in neuroscience.[4][5][6]

Part 1: Established Therapeutic Targets and Applications

Recent research has solidified the therapeutic potential of 3-(2-chlorophenyl)pyrrolidine-2,5-dione-acetamide derivatives in the realms of epilepsy and neuropathic pain.[5][6] The primary mechanism of action for these compounds involves the modulation of key ion channels that govern neuronal excitability.

Primary Targets: Voltage-Gated Sodium and L-Type Calcium Channels

The most well-characterized therapeutic targets for this class of compounds are neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels.[4][5] By interacting with these channels, these derivatives can effectively dampen the excessive neuronal firing that underlies seizure activity and the transmission of pain signals.

The proposed mechanism of action involves the binding of the 3-(2-chlorophenyl)pyrrolidine-2,5-dione-acetamide derivatives to these ion channels, leading to their inhibition. This inhibition reduces the influx of sodium and calcium ions into the neuron, thereby stabilizing the neuronal membrane and preventing the propagation of aberrant electrical signals.

Diagram of Proposed Mechanism of Action

Caption: Proposed mechanism of action for anticonvulsant and analgesic effects.

Anticonvulsant and Antinociceptive Activity

A series of novel 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant and antinociceptive properties.[5][6] The most active of these, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione , has shown a particularly promising profile, with superior efficacy compared to the established antiepileptic drug, valproic acid, in preclinical models.[5]

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| Compound 6 | MES Test | 68.30 | [5] |

| Valproic Acid | MES Test | 252.74 | [5] |

| Compound 6 | 6 Hz (32 mA) Test | 28.20 | [5] |

| Valproic Acid | 6 Hz (32 mA) Test | 130.64 | [5] |

*Compound 6: 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione

Experimental Protocols

-

Preparation of 2-(2-chlorophenyl)succinic acid: This starting material is prepared according to established methods.

-

Cyclocondensation: The succinic acid derivative is reacted with aminoacetic acid to yield 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid.

-

Coupling Reaction: The resulting acetic acid intermediate is coupled with the appropriate 4-arylpiperazine in the presence of carbonyldiimidazole (CDI) in dry N,N-dimethylformamide (DMF) to yield the final product.

-

Maximal Electroshock (MES) Test: This model assesses a compound's ability to prevent the tonic hind-limb extension phase of a maximal seizure induced by corneal electrical stimulation.

-

6 Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures. Seizures are induced by a low-frequency (6 Hz) electrical stimulation.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test evaluates a compound's ability to protect against clonic seizures induced by the chemoconvulsant pentylenetetrazole.

-

Formalin Test: This model of tonic pain involves the injection of a dilute formalin solution into the paw of a rodent, inducing a biphasic pain response. The test allows for the assessment of a compound's effect on both acute and inflammatory pain.

Experimental Workflow Diagram

Caption: A generalized workflow for the discovery and characterization of novel anticonvulsant and antinociceptive agents.

Part 2: Future Directions and Potential Therapeutic Targets

While the modulation of voltage-gated ion channels represents the most empirically supported mechanism for the 3-(2-chlorophenyl)pyrrolidine scaffold, the broader pharmacology of pyrrolidine-containing molecules suggests a wider range of potential therapeutic targets. This section explores these possibilities, offering a forward-looking perspective for drug discovery programs.

Monoamine Transporters: A Promising Avenue

The monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and are the targets of many successful CNS drugs, including antidepressants and treatments for ADHD.[7][8] The pyrrolidine scaffold is a well-established pharmacophore for monoamine transporter inhibitors.[9]

-

Dopamine Transporter (DAT): Pyrrolidine-based compounds have been developed as potent and selective DAT inhibitors.[10] The development of 3-(2-chlorophenyl)pyrrolidine derivatives with high affinity for DAT could lead to novel treatments for ADHD and substance use disorders.

-

Norepinephrine Transporter (NET): Selective NET inhibitors are effective in treating depression and ADHD.[8] The 3-(phenoxy-phenyl-methyl)-pyrrolidine series has demonstrated potent and balanced NET and SERT inhibition.[9]

-

Serotonin Transporter (SERT): SERT is the primary target for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). The pyrrolidine scaffold has been incorporated into potent SERT ligands.[9]